molecular formula C13H23Br B8538408 1-Bromo-4-pentylbicyclo[2.2.2]octane CAS No. 73152-68-8

1-Bromo-4-pentylbicyclo[2.2.2]octane

Cat. No.: B8538408
CAS No.: 73152-68-8
M. Wt: 259.23 g/mol
InChI Key: LQFKHBHZZXHNCM-UHFFFAOYSA-N
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Description

Contextualization of the Bicyclo[2.2.2]octane Core Structure

The bicyclo[2.2.2]octane core is a highly symmetrical and rigid carbocyclic structure. It is a type of bridged bicyclic compound where two bridgehead carbon atoms are connected by three two-carbon bridges (ethano bridges). wikipedia.orgorganicchemistrytutor.com This arrangement forces the six-membered rings into a strained boat conformation, in contrast to the stable chair conformation of cyclohexane. The total number of atoms in the ring system dictates the parent name, octane. wikipedia.org The numbers in the brackets, [2.2.2], denote the number of carbon atoms in each of the three bridges connecting the two bridgehead carbons. wikipedia.org

This rigid, three-dimensional framework is a key feature, making the bicyclo[2.2.2]octane unit a valuable building block in various areas of chemistry. vulcanchem.com It is frequently used as a rigid linker in materials science and has been explored as a bioisostere for phenyl rings in medicinal chemistry due to its similar size and defined exit vectors for substituents. nih.govresearchgate.netresearchgate.net

Table 1: Properties of the Parent Bicyclo[2.2.2]octane Compound

PropertyValue
Molecular FormulaC₈H₁₄
Molecular Weight110.1968 g/mol
CAS Registry Number280-33-1
Common Name1,4-Endoethylenecyclohexane

Significance of Bridgehead Substituted Bicyclic Systems in Organic Chemistry

Bridgehead atoms are the carbon atoms shared between the rings in a bicyclic system. libretexts.org Substituents at these positions exhibit unique chemical reactivity due to the rigid geometry of the framework.

One of the most significant features is the difficulty in forming carbocations at bridgehead positions in smaller ring systems, a principle known as Bredt's rule. However, in systems like bicyclo[2.2.2]octane, the framework is less strained, and bridgehead carbocations can form. iastate.edu These intermediates are notable because the rigid structure prevents the hydride shifts that are common in acyclic carbocations. iastate.edu

Conversely, S_N2 reactions are highly disfavored at bridgehead carbons. quora.com The S_N2 mechanism requires a backside attack by the nucleophile, which is sterically impossible in a bridged system as the ring structure completely blocks the path. quora.com Consequently, bridgehead halides like 1-Bromo-4-pentylbicyclo[2.2.2]octane are generally inert to nucleophilic substitution via an S_N2 pathway. google.com This low reactivity makes the synthesis of bridgehead-substituted compounds a unique challenge. google.com The rigid structure, however, offers an advantage in stereochemical control, as reactions at the bridgehead are enforced to occur from only one face of the molecule. iastate.edu

Unique Structural Features and Conformational Aspects of this compound

The specific structure of this compound combines the rigid bicyclic core with two different substituents at the C1 and C4 bridgehead positions. The parent bicyclo[2.2.2]octane molecule possesses high D₃ₕ symmetry. The introduction of a bromine atom at one bridgehead and a pentyl group at the other reduces this symmetry significantly.

The key structural features are:

Rigid Core: The bicyclo[2.2.2]octane skeleton is conformationally locked, with very little flexibility. The primary molecular motion available to the core is rotation around the C1-C4 axis. acs.org

Bridgehead Substituents: The bromine atom and the C5H11 (pentyl) group are positioned at opposite ends of the molecule, held at a fixed distance and orientation by the rigid cage.

Flexible Side Chain: In contrast to the rigid core, the five-carbon pentyl chain has significant conformational freedom, able to adopt various spatial arrangements through rotation about its carbon-carbon single bonds.

Historical Perspectives on Bicyclo[2.2.2]octane Chemistry and Halogenated Derivatives

The study of bicyclic compounds, including the bicyclo[2.2.2]octane system, has been a subject of interest in physical organic chemistry for many decades. Early research focused on understanding the unique reactivity of bridgehead positions, with classic studies elucidating the stability and behavior of bridgehead intermediates like carbocations. iastate.edu

The synthesis of derivatives has been a consistent goal for various applications. In the mid-20th century, synthetic routes to 1,4-disubstituted bicyclo[2.2.2]octane derivatives were explored for their potential as building blocks in more complex molecules. cdnsciencepub.comacs.org Halogenated derivatives, including fluorinated and brominated bicyclo[2.2.2]octanes, have been synthesized to study the effects of substituents on the electronic properties and reactivity of the system. acs.orgontosight.ai Spectroscopic techniques, particularly 13C NMR, have been instrumental in characterizing these rigid structures and understanding the through-bond and through-space effects of substituents on chemical shifts. cdnsciencepub.com

Over time, applications for the bicyclo[2.2.2]octane core have expanded. It has been incorporated into therapeutic agents, used as an intermediate in the synthesis of natural products like terpenes and alkaloids, and employed as a specialty monomer in polymer science. google.comcore.ac.uknasa.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73152-68-8

Molecular Formula

C13H23Br

Molecular Weight

259.23 g/mol

IUPAC Name

1-bromo-4-pentylbicyclo[2.2.2]octane

InChI

InChI=1S/C13H23Br/c1-2-3-4-5-12-6-9-13(14,10-7-12)11-8-12/h2-11H2,1H3

InChI Key

LQFKHBHZZXHNCM-UHFFFAOYSA-N

Canonical SMILES

CCCCCC12CCC(CC1)(CC2)Br

Origin of Product

United States

Synthetic Methodologies for 1 Bromo 4 Pentylbicyclo 2.2.2 Octane and Analogous Structures

Overview of Synthetic Strategies for Bicyclo[2.2.2]octane Scaffolds

The bicyclo[2.2.2]octane framework is a common structural motif in natural products and has been a target for organic synthesis due to its unique conformational properties. The primary and most efficient method for constructing this rigid bicyclic system is through a cycloaddition reaction, followed by saturation of the resulting double bond.

Diels-Alder Cycloaddition Approaches to Bicyclo[2.2.2]octene Precursors

The [4+2] cycloaddition, or Diels-Alder reaction, stands as the most powerful and widely employed method for the synthesis of the bicyclo[2.2.2]octene skeleton. nih.govnih.gov This reaction involves the combination of a conjugated diene, typically a 1,3-cyclohexadiene derivative, with a dienophile, such as ethylene or an equivalent, to form the six-membered ring that constitutes the bicyclic bridge.

The reaction of 1,3-cyclohexadiene with ethylene, for instance, directly yields bicyclo[2.2.2]octene. sci-hub.se This specific reaction often requires high pressure and temperature to proceed efficiently. To overcome the inherent stability of aromatic systems, which makes them poor dienes, metal complexes can be used to activate arenes like benzene (B151609) for Diels-Alder reactions. For example, a rhenium complex can bind to benzene, effectively dearomatizing it and allowing it to act as an electron-rich diene in cycloadditions with dienophiles like N-methylmaleimide (NMM). acs.org

Intramolecular Diels-Alder (IMDA) reactions have also been developed as a strategy to construct the bicyclo[2.2.2]octane core. jst.go.jpcdnsciencepub.com In this approach, the diene and dienophile are part of the same molecule, and the cycloaddition occurs internally to form the bicyclic structure. This can offer advantages in controlling regioselectivity and stereoselectivity.

Table 1: Examples of Diels-Alder Reactions for Bicyclo[2.2.2]octene Synthesis
DieneDienophileReaction TypeResulting ScaffoldReference
1,3-CyclohexadieneEthyleneIntermolecularBicyclo[2.2.2]octene sci-hub.se
2H-Pyran-2-onesMaleic anhydrideIntermolecularFused bicyclo[2.2.2]octenes nih.gov
Rhenium-complexed benzeneN-MethylmaleimideIntermolecularBicyclo[2.2.2]octadiene derivative acs.org
6-alkenylcyclohexa-2,4-dien-1-ones(Internal alkene)IntramolecularSubstituted bicyclo[2.2.2]octanes jst.go.jp

Subsequent Saturation to Bicyclo[2.2.2]octanes

Once the bicyclo[2.2.2]octene precursor is obtained, the next step is the saturation of the carbon-carbon double bond within the six-membered ring to yield the final bicyclo[2.2.2]octane skeleton. This transformation is most commonly and efficiently achieved through catalytic hydrogenation.

The process typically involves reacting the bicyclo[2.2.2]octene with hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for this reduction include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), or Raney nickel. The reaction is generally carried out in a suitable solvent, such as ethanol or ethyl acetate, and provides the saturated bicyclo[2.2.2]octane in high yield. sci-hub.se This step is crucial as it establishes the final, stable alkane framework upon which the desired functional groups are installed or have been pre-installed.

Introduction of Bridgehead Halogenation in Bicyclo[2.2.2]octane Systems

Placing a halogen, such as bromine, at the sterically hindered bridgehead position of a bicyclo[2.2.2]octane system presents a significant synthetic challenge. Direct functionalization is often difficult, and indirect methods are frequently required.

Direct Halogenation Methods

Direct halogenation of a bridgehead C-H bond in bicyclo[2.2.2]octane can be achieved under free-radical conditions. Unlike the related bicyclo[2.2.1]heptane (norbornane) system, where bridgehead halogenation is less favorable, the chlorination of bicyclo[2.2.2]octane is known to produce quantities of the bridgehead chloride. sci-hub.se This suggests that similar radical bromination reactions, using reagents like N-bromosuccinimide (NBS) with a radical initiator, could provide a pathway to 1-bromobicyclo[2.2.2]octane, although yields and selectivity may vary. Another approach involves using nitrogen cation radicals for chlorination, which has been shown to be effective for bridgehead functionalization of bicyclo[2.2.2]octane. acs.org

Indirect Routes via Functional Group Interconversion

Given the challenges of direct halogenation, indirect routes involving the conversion of a pre-existing bridgehead functional group are often more reliable. A classic and effective method for this transformation is the Hunsdiecker reaction or its modern variations. This reaction converts a carboxylic acid into an alkyl halide with one fewer carbon atom.

For the synthesis of 1-bromobicyclo[2.2.2]octane derivatives, a precursor such as bicyclo[2.2.2]octane-1-carboxylic acid is required. This acid can be treated with a reagent system like mercury(II) oxide and bromine to generate the corresponding 1-bromobicyclo[2.2.2]octane. acs.org This decarboxylative halogenation is a key strategy for accessing bridgehead-functionalized compounds.

Table 2: Methods for Bridgehead Halogenation
MethodReagentsPrecursorProductReference
Free-Radical HalogenationN-Bromosuccinimide (NBS), initiatorBicyclo[2.2.2]octane1-Bromobicyclo[2.2.2]octane sci-hub.se
Hunsdiecker ReactionMercury(II) oxide, BromineBicyclo[2.2.2]octane-1-carboxylic acid1-Bromobicyclo[2.2.2]octane acs.org
Halogenation with Inorganic Acid HalidesSOCl₂, PBr₃Bicyclo[2.2.2]octane-1-ol1-Halobicyclo[2.2.2]octane google.com

Strategies for Pentyl Side Chain Introduction at the C-4 Position

The final key synthetic challenge is the introduction of the pentyl group at the C-4 bridgehead position. This can be accomplished either by incorporating the side chain into one of the starting materials for the Diels-Alder reaction or by functionalizing a pre-formed bicyclo[2.2.2]octane core.

A common strategy involves starting with a dienophile or a diene that already bears the desired pentyl group or a suitable precursor. However, a more versatile approach involves the synthesis of a 4-substituted bicyclo[2.2.2]octane intermediate that can then be elaborated to introduce the pentyl chain. For instance, starting with a 1,4-disubstituted bicyclo[2.2.2]octane, where one substituent is a carboxylic acid (the precursor to the bromo group) and the other is a functional group amenable to C-C bond formation, is a viable route.

The preparation of 1-carboxy-4-substituted bicyclo[2.2.2]octanes provides a platform for such strategies. acs.org For example, a 4-hydroxy or 4-keto group on the bicyclic core could be converted to the pentyl group through a sequence of reactions. A Wittig reaction on a 4-ketobicyclo[2.2.2]octane-1-carboxylate, for example, could install a five-carbon chain, which could then be hydrogenated. Alternatively, organometallic coupling reactions could be employed. A 4-halobicyclo[2.2.2]octane-1-carboxylate could potentially undergo a coupling reaction with a pentyl-organometallic reagent (e.g., pentylmagnesium bromide or pentyllithium) in the presence of a suitable catalyst to form the C-C bond directly. The synthesis of asymmetric rotators with a 1,4-bis(ethynyl)bicyclo[2.2.2]octane core demonstrates the feasibility of selective functionalization at both bridgehead positions, which is analogous to the requirements for 1-bromo-4-pentylbicyclo[2.2.2]octane. beilstein-journals.org

Alkylation Reactions

Alkylation at the bridgehead positions of bicyclo[2.2.2]octanes is a direct method for introducing carbon substituents. Friedel-Crafts-type reactions can be employed, though the neopentyl nature of the bridgehead carbon makes it sterically hindered and generally unreactive toward standard electrophilic substitution. A more common and effective strategy involves the generation of a bridgehead radical or carbanion, which can then react with an appropriate alkylating agent.

For instance, radical-based methods can be used where a bridgehead halogen is reductively cleaved to form a radical, which is then trapped by an alkyl group. Alternatively, organometallic intermediates, such as organolithium or organocuprate reagents derived from a bridgehead halide, can undergo alkylation. While specific examples for the direct pentylation of a bicyclo[2.2.2]octane core to form the 4-pentyl moiety are not extensively detailed in readily available literature, the principles of bridgehead functionalization are well-established for analogous systems. acs.org The synthesis of related alkylated 1,4-diazabicyclo[2.2.2]octanes (DABCO) has also been explored, showcasing the reactivity of the bicyclic framework. researchgate.netrsc.org

Coupling Methodologies

Modern cross-coupling reactions provide a powerful toolkit for creating C-C bonds at the sterically demanding bridgehead positions of the BCO core. These reactions typically involve the coupling of a bridgehead organometallic species with an alkyl halide or a bridgehead halide with an organometallic reagent.

Palladium-catalyzed reactions, such as the Suzuki, Stille, or Negishi couplings, are viable for this purpose. For example, a 1-bromo-bicyclo[2.2.2]octane derivative could be converted into a boronic ester and subsequently coupled with pentyl bromide under Suzuki conditions. Conversely, 1-bromo-4-iodobicyclo[2.2.2]octane could be selectively coupled with a pentyl-organometallic reagent. The synthesis of various bridgehead-substituted BCO derivatives has been accomplished using such coupling strategies, including palladium-catalyzed Buchwald-Hartwig and Heck reactions for constructing related structures. researchgate.netarkat-usa.org

Specific Synthetic Routes for this compound

A direct, documented synthesis of this compound is not prevalent in the literature. However, a logical and well-precedented synthetic route can be constructed based on the synthesis of its likely precursor, 4-pentylbicyclo[2.2.2]octane-1-carboxylic acid. ub.edutdx.cat

Step-by-Step Reaction Sequences and Reaction Conditions

A plausible synthetic pathway would begin with the construction of the 1,4-disubstituted BCO core, followed by the conversion of a functional group to the target bromine atom.

Step 1: Diels-Alder Cycloaddition The bicyclo[2.2.2]octane framework is commonly synthesized via a Diels-Alder reaction. A typical approach involves the reaction of a 1,3-cyclohexadiene derivative with an appropriate dienophile. nih.gov To achieve the 1,4-substitution pattern, a dienophile like maleic anhydride could be reacted with a suitably substituted diene, followed by further transformations. A more direct route involves the reaction of ethylene with a cyclohexa-1,3-diene-1,4-dicarboxylic acid derivative. acs.org

Step 2: Introduction of the Pentyl Group Assuming the formation of a precursor like bicyclo[2.2.2]octane-1,4-dicarboxylic acid, one of the carboxylic acid groups could be selectively reduced to a hydroxymethyl group, converted to a tosylate or halide, and then subjected to displacement or coupling with a pentyl nucleophile (e.g., pentylmagnesium bromide or dilithium dipentylcuprate).

Step 3: Bromodecarboxylation (Hunsdiecker-type Reaction) The most logical final step is the conversion of the remaining carboxylic acid at the C1 position into a bromine atom. The classic Hunsdiecker reaction, involving the treatment of the silver salt of the carboxylic acid with bromine, is a standard method for this transformation. Modern variations, such as the Barton modification or using reagents like N-bromosuccinimide with a catalyst, are often more efficient and reliable.

Table 1: Plausible Reaction Sequence and Conditions

Step Reaction Reagents and Conditions Intermediate/Product
1 Diels-Alder Reaction Substituted 1,3-cyclohexadiene + Dienophile Bicyclo[2.2.2]octane-1,4-dicarboxylate derivative
2 Functional Group Interconversion a) Selective reduction (e.g., BH₃); b) Tosylation (TsCl, pyridine); c) Alkylation (e.g., C₅H₁₁MgBr, CuI) 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid

Yield Optimization and Purification Techniques

Optimizing the yield for this multi-step synthesis would involve careful control of reaction conditions at each stage. In the Diels-Alder step, the use of Lewis acid catalysts can improve both the rate and selectivity. nih.gov For the alkylation step, the choice of the copper catalyst and reaction temperature is critical to ensure efficient coupling and minimize side reactions.

In the final bromodecarboxylation step, yields can be variable. The use of anhydrous conditions is crucial for the classic Hunsdiecker reaction. Photochemical methods often provide cleaner reactions and higher yields.

Purification of the non-polar target compound, this compound, would typically be achieved using column chromatography on silica gel with non-polar eluents, such as hexanes or pentane. ub.edursc.orgprinceton.edu Characterization would rely on standard techniques like ¹H NMR, ¹³C NMR, and mass spectrometry.

Chemo-, Regio-, and Stereoselectivity in the Synthesis of this compound

The synthesis of a specifically substituted BCO derivative like this compound is governed by several selectivity principles.

Regioselectivity : The formation of the 1,4-disubstituted pattern is determined by the starting materials in the Diels-Alder reaction. nih.gov Subsequent synthetic steps must differentiate between the two bridgehead positions. If starting from a symmetrical 1,4-dicarboxylic acid, a selective mono-transformation is required, which can be a significant challenge. Statistical mixtures are often obtained, requiring chromatographic separation.

Chemoselectivity : During the functionalization steps, the reagents must react selectively with the intended functional group. For example, during the alkylation of a halide intermediate, the conditions must be chosen to avoid reaction with the ester or carboxylic acid group present at the other bridgehead. Similarly, oxidative scission reactions have been developed that show high chemoselectivity for specific bonds within the BCO framework, leaving other functional groups like olefins intact. acs.org

Stereoselectivity : The bicyclo[2.2.2]octane core itself is achiral if symmetrically substituted. However, substituents on the ethylene bridges can introduce stereocenters. The Diels-Alder reaction typically proceeds via a concerted [4+2] cycloaddition, which is highly stereospecific, often favoring the endo product. escholarship.org For the synthesis of this compound, where substituents are only at the bridgeheads, stereoselectivity of the core itself is not a primary concern.

Emerging Synthetic Approaches to Bridgehead-Substituted Bicyclo[2.2.2]octanes

Recent advances in synthetic methodology offer new avenues for the construction and functionalization of BCO systems.

One major area of development is the use of C-H activation/functionalization. This strategy avoids the need for pre-functionalized starting materials by directly converting a strong C-H bond at the bridgehead to a C-C or C-X bond. While challenging due to the steric hindrance and strength of the bridgehead C-H bond, directed C-H activation or radical-based approaches are promising.

Photocatalysis has also emerged as a powerful tool. tdx.cat Light-mediated reactions can generate bridgehead radicals from precursors like carboxylic acids (via photoredox decarboxylation) under mild conditions. These radicals can then be trapped by various reagents to install bromine atoms or other functional groups. For example, a photoredox-catalyzed decarboxylative coupling could potentially be used to form the pentyl group, and a subsequent decarboxylative bromination could install the bromine.

Additionally, novel catalyst systems are being developed to improve the efficiency of traditional reactions. For instance, new ligands for palladium can enhance the rates and yields of cross-coupling reactions at sterically hindered bridgehead centers. arkat-usa.org The development of flow chemistry techniques may also offer advantages in optimizing reaction conditions and improving the safety and scalability of hazardous reactions like brominations.

Transition Metal-Catalyzed Transformations

Transition metal catalysis, particularly with palladium, presents a powerful method for the construction of the bicyclo[2.2.2]octane core. A prominent strategy involves the oxidative cyclization of 1,4-dimethylene cyclohexane. This process, catalyzed by a palladium compound in the presence of an oxidizing agent, yields oxo-substituted bicyclo[2.2.2]octane species. These intermediates, such as 1,4-dihydroxybicyclo[2.2.2]octane or its corresponding diacetate, serve as crucial precursors that can be further derivatized to introduce a variety of substituents at the 1- and 4-positions.

The initial palladium-catalyzed reaction typically involves the treatment of 1,4-dimethylene cyclohexane with an oxidizing agent. The resulting hydroxylated or acetoxylated bicyclo[2.2.2]octane can then undergo further transformations. For instance, the diol can be oxidized to a dicarboxylic acid, providing a handle for subsequent reactions like the Hunsdiecker reaction to introduce a bromine atom.

A general scheme for this palladium-catalyzed approach is presented below:

Starting MaterialCatalystOxidizing AgentIntermediate Product
1,4-Dimethylene cyclohexanePalladium compound (e.g., PdCl₂)Various (e.g., Oxone)1,4-Dihydroxybicyclo[2.2.2]octane

This initial product can then be further functionalized. To achieve a structure analogous to the target compound, a multi-step sequence would be necessary. For example, one of the hydroxyl groups could be selectively protected, while the other is oxidized to a carboxylic acid. This acid can then be converted to a bromide via a Hunsdiecker-type reaction. The protected hydroxyl group can then be deprotected and converted into a leaving group for the introduction of the pentyl substituent, potentially through a coupling reaction with an organometallic reagent like a Grignard reagent. While bridgehead positions are generally inert to nucleophilic substitution, radical-based methods or transition metal-catalyzed cross-coupling reactions offer viable pathways. For instance, iron-catalyzed Kumada cross-coupling of bridgehead halides with Grignard reagents has been shown to be effective in related bicyclic systems acs.org.

Oxidative Cyclization Reactions

Oxidative cyclization reactions provide an alternative and powerful avenue for the synthesis of the bicyclo[2.2.2]octane framework, often proceeding through radical intermediates. These methods can be particularly effective for creating highly functionalized bicyclic systems.

One notable method involves the use of manganese(III) acetate (Mn(OAc)₃) as an oxidant. For example, Mn(III)-mediated oxidative radical cyclizations can be employed to construct the bicyclo[2.2.2]octane core. In some instances, these reactions can proceed as a formal [4+2] cycloaddition, leading to the formation of bicyclo[2.2.2]octadiones from acyclic precursors. These diketones can then serve as versatile intermediates for further elaboration of the bridgehead substituents.

A representative transformation is shown in the table below:

Precursor TypeOxidant SystemProduct Type
Functionalized DiketopiperazinesMn(OAc)₃/Cu(OTf)₂Diazabicyclo[2.2.2]octane core
Dearomatized PhloroglucinolsMn(OAc)₃Bicyclo[2.2.2]octadiones

To synthesize a molecule like this compound using this approach, a precursor bearing appropriate functionalities that can be converted to the desired bromo and pentyl groups post-cyclization would be required. For instance, after the formation of a bicyclo[2.2.2]octane dicarboxylic acid via oxidation of the corresponding diol (obtained from other methods), one of the carboxylic acid groups could be selectively converted to a bromine atom using a Hunsdiecker or a Cristol-Firth-Hunsdiecker reaction. The remaining carboxylic acid could then be subjected to a decarboxylative alkylation protocol. Recent advances in photoredox catalysis have enabled such transformations, where a carboxylic acid can be converted into an alkyl group under mild conditions acs.org. This would provide a direct route to the target structure from a common intermediate.

The choice between transition metal-catalyzed transformations and oxidative cyclization reactions would depend on the availability of starting materials and the desired substitution pattern on the final bicyclo[2.2.2]octane product. Both methodologies offer robust platforms for the synthesis of these sterically constrained and synthetically challenging molecules.

Reactivity and Reaction Mechanisms of 1 Bromo 4 Pentylbicyclo 2.2.2 Octane

Principles of Bridgehead Reactivity in Bicyclo[2.2.2]octane Systems

In bicyclic systems, the carbon atoms at which the rings are fused are known as bridgehead positions. youtube.com The reactivity of substituents at these positions is markedly different from that of analogous acyclic or monocyclic compounds. The rigid, cage-like structure of the bicyclo[2.2.2]octane skeleton imposes significant geometric constraints that govern the stability of reaction intermediates and transition states. stackexchange.comechemi.com

The primary factor influencing bridgehead reactivity is the strain associated with forming intermediates or transition states that require a change in hybridization from sp³ to sp². stackexchange.com For reactions such as nucleophilic substitution or elimination, the formation of a planar carbocation (sp²) or a planar transition state is often a key step. echemi.comstackexchange.com In the bicyclo[2.2.2]octane system, the rigid framework resists the flattening required to achieve ideal sp² geometry, leading to considerable angle strain. stackexchange.comechemi.com This inherent strain makes the formation of such intermediates energetically unfavorable, rendering bridgehead positions exceptionally unreactive under standard reaction conditions. quora.combrainly.in

Nucleophilic Substitution Reactions at the Bridgehead Bromine (C-1)

Nucleophilic substitution reactions at the C-1 position of 1-bromo-4-pentylbicyclo[2.2.2]octane are significantly hindered compared to typical tertiary alkyl halides. Both the unimolecular (Sₙ1) and bimolecular (Sₙ2) pathways face substantial energetic barriers.

The Sₙ1 reaction proceeds through a carbocation intermediate. wikipedia.org For a typical tertiary alkyl halide like tert-butyl bromide, the formation of the planar tertiary carbocation is stabilized by both inductive effects and hyperconjugation. askfilo.com However, in the case of this compound, the dissociation of the bromide ion would lead to a bridgehead carbocation.

This bridgehead carbocation is highly unstable for two main reasons:

Geometric Strain : The ideal geometry for an sp²-hybridized carbocation is trigonal planar, with bond angles of 120°. echemi.com The rigid structure of the bicyclo[2.2.2]octane skeleton prevents the bridgehead carbon from adopting this planar geometry. stackexchange.comstackexchange.com The resulting carbocation is forced into a pyramidal shape, which introduces significant angle strain and destabilizes the intermediate. echemi.com

Poor Hyperconjugation : The stabilizing effect of hyperconjugation relies on the effective overlap between the empty p-orbital of the carbocation and adjacent C-H or C-C sigma bonds. stackexchange.com In the strained, non-planar bridgehead carbocation, the alignment of these orbitals is poor, which greatly reduces this stabilizing effect. stackexchange.com

Due to this profound instability, the formation of the bridgehead carbocation is energetically prohibitive, making the Sₙ1 pathway extremely slow. stackexchange.comquora.com

The Sₙ2 reaction mechanism involves a backside attack by a nucleophile on the carbon atom bearing the leaving group, proceeding through a pentacoordinate transition state. wikipedia.org This pathway is completely inaccessible for this compound.

The bicyclic structure effectively shields the back of the C-1 carbon. quora.comyale.edu Any approaching nucleophile is sterically blocked by the rest of the ring system, making it impossible to achieve the collinear alignment required for the nucleophile-carbon-leaving group transition state. quora.comquora.com Consequently, Sₙ2 reactions are considered not to occur at bridgehead positions in small to medium-sized ring systems like this one. quora.combrainly.in

Bredt's rule, in its classical form, states that a double bond cannot be placed at a bridgehead position of a small bicyclic system. chemistnotes.commasterorganicchemistry.com This is because the formation of a double bond requires the bridgehead carbon and the atoms attached to it to be in a planar arrangement, which would introduce excessive strain into the rigid ring system. chemistnotes.commasterorganicchemistry.com

While Bredt's rule directly pertains to the formation of alkenes via elimination reactions, its underlying principle—the energetic penalty of forming a planar, sp²-hybridized center at a bridgehead—is central to understanding the low reactivity in substitution reactions as well. stackexchange.comechemi.com The transition state in an Sₙ1 reaction resembles an sp² carbocation, and the inability to form a stable planar center directly inhibits this pathway. echemi.com Similarly, elimination reactions (like E2), which often compete with substitution, are also forbidden because they would require the formation of a bridgehead double bond. brainly.comchegg.com

The dramatic difference in reactivity between bridgehead bromides and their acyclic counterparts is best illustrated by comparing their rates of solvolysis (a reaction where the solvent acts as the nucleophile, typically proceeding via an Sₙ1 mechanism). Studies comparing the solvolysis of 1-bromobicyclo[2.2.2]octane with the acyclic tertiary bromide, tert-butyl bromide, highlight the profound stability difference of the corresponding carbocation intermediates.

CompoundRelative Rate of Solvolysis (80% Ethanol, 25°C)
tert-Butyl bromide1
1-Bromobicyclo[2.2.2]octane10⁻⁶
1-Bromoadamantane (B121549)10⁻⁵
1-Bromobicyclo[2.2.1]heptane10⁻¹³

Data compiled from multiple sources. stackexchange.comechemi.comaskfilo.com The rates are relative to tert-Butyl bromide.

As shown in the table, 1-bromobicyclo[2.2.2]octane reacts approximately one million times slower than tert-butyl bromide. askfilo.com This vast difference in reaction rates underscores the significant energy barrier imposed by the bicyclic structure against carbocation formation. The flexibility of the ring system plays a role; for instance, the slightly more flexible 1-bromoadamantane reacts faster than 1-bromobicyclo[2.2.2]octane, while the more rigid 1-bromobicyclo[2.2.1]heptane is even less reactive. stackexchange.comechemi.com

Given the constraints on standard Sₙ1 and Sₙ2 pathways, nucleophilic substitution at the bridgehead of this compound requires alternative methods. One successful approach involves the use of strong Lewis acids, such as silver triflate (AgOTf), to facilitate the removal of the bromide ion and generate the bridgehead carbocation under conditions where it can be trapped by a nucleophile. iastate.eduiastate.edu

These carbocations, once generated, can react effectively with various nucleophiles. iastate.edu An important feature of these reactions is that substitution proceeds with retention of configuration, as the incoming nucleophile is forced to attack from the same face from which the leaving group departed. iastate.eduiastate.edu Bridgehead radicals can also be generated and participate in substitution and cyclization reactions. iastate.edu

Radical Reactions Involving the Bridgehead Bromine

The carbon-bromine bond at the bridgehead position of this compound is susceptible to radical reactions, which provide a key pathway for functionalization at this sterically hindered position.

The initiation of radical reactions involving this compound typically begins with the homolytic cleavage of the C-Br bond. This process, which requires an input of energy in the form of heat or light, results in the formation of a bridgehead radical and a bromine radical. youtube.com The stability of the resulting 4-pentylbicyclo[2.2.2]octan-1-yl radical is a critical factor in this process. While bridgehead radicals are generally less stable than their acyclic tertiary counterparts due to their inability to adopt a planar geometry, they are more readily formed than the corresponding highly strained bridgehead carbocations. wikipedia.org

Once the 4-pentylbicyclo[2.2.2]octan-1-yl radical is generated, it can participate in radical chain reactions. A common example is the reduction of the bridgehead bromide using a radical initiator, such as AIBN (azobisisobutyronitrile), and a hydrogen atom donor, like tributyltin hydride (Bu3SnH).

The mechanism of such a reaction can be described in three main stages:

Initiation: The reaction is initiated by the thermal or photochemical decomposition of an initiator (e.g., AIBN) to generate radicals. These radicals then react with the hydrogen donor (e.g., Bu3SnH) to produce tributyltin radicals (Bu3Sn•).

Propagation: The tributyltin radical abstracts the bromine atom from this compound to form the 4-pentylbicyclo[2.2.2]octan-1-yl radical and tributyltin bromide. The bridgehead radical then abstracts a hydrogen atom from another molecule of tributyltin hydride, yielding the reduced product (4-pentylbicyclo[2.2.2]octane) and regenerating a tributyltin radical, which can continue the chain reaction.

Termination: The chain reaction is terminated by the combination of any two radical species present in the reaction mixture.

This radical chain mechanism allows for the efficient transformation of the bridgehead bromide to the corresponding hydrocarbon.

The 4-pentylbicyclo[2.2.2]octan-1-yl radical is a versatile intermediate in organic synthesis. Its generation opens up possibilities for the formation of new carbon-carbon and carbon-heteroatom bonds at the bridgehead position, which is otherwise unreactive towards nucleophilic substitution. For example, this radical can be trapped by various radical acceptors to introduce a range of functional groups.

While specific examples for the 4-pentylbicyclo[2.2.2]octan-1-yl radical are not extensively documented, the synthetic utility of bridgehead radicals from similar bicyclic systems is well-established. escholarship.org These radicals can participate in addition reactions to alkenes and alkynes, and in coupling reactions, providing access to a variety of complex molecules. The presence of the pentyl group at the C-4 position can influence the steric environment around the radical center, potentially affecting the stereoselectivity of these reactions.

The synthesis of this compound itself can be envisioned through a radical-mediated process. A plausible synthetic route is the Hunsdiecker reaction (or a variation thereof) of 4-pentylbicyclo[2.2.2]octane-1-carboxylic acid. wikipedia.orgadichemistry.comyoutube.comlscollege.ac.innih.gov This reaction involves the conversion of the carboxylic acid to its silver salt, followed by treatment with bromine to induce a decarboxylative bromination via a radical mechanism. The existence and commercial availability of 4-pentylbicyclo[2.2.2]octane-1-carboxylic acid make this a feasible approach. chemimpex.comnih.gov

Table 1: Plausible Synthetic Route to this compound via Hunsdiecker Reaction

StepReactantReagentsProductReaction Type
14-pentylbicyclo[2.2.2]octane-1-carboxylic acidAg2OSilver 4-pentylbicyclo[2.2.2]octane-1-carboxylateSalt Formation
2Silver 4-pentylbicyclo[2.2.2]octane-1-carboxylateBr2, CCl4This compoundHunsdiecker Reaction

Elimination Reactions and Conformational Constraints

Elimination reactions of this compound are severely hindered due to the rigid and strained nature of the bicyclic system. The widely accepted mechanism for bimolecular elimination (E2) reactions requires an anti-periplanar arrangement of the departing hydrogen and the leaving group. In the case of this compound, the rigid framework prevents the C-H bonds on the adjacent carbons from achieving this necessary geometry with the C-Br bond at the bridgehead.

Furthermore, the formation of a double bond at the bridgehead of a small bicyclic system like bicyclo[2.2.2]octane would result in a highly strained alkene, which is a violation of Bredt's Rule. wikipedia.orgbrainly.comchemistnotes.com This rule posits that a double bond cannot be formed at a bridgehead carbon of a bridged ring system unless the rings are large enough to accommodate the planarity of the double bond without excessive angle strain. The bicyclo[2.2.2]octane system is too small and rigid to allow for the formation of a stable bridgehead alkene. Consequently, this compound is unreactive towards elimination reactions under standard E2 conditions.

Table 2: Conformational Constraints on Elimination Reactions of this compound

Reaction TypeFeasibilityRationale
E2 EliminationHighly Unlikely- Rigid bicyclic structure prevents anti-periplanar geometry.- Formation of a bridgehead double bond violates Bredt's Rule.
E1 EliminationHighly Unlikely- Formation of a highly unstable bridgehead carbocation.- Subsequent deprotonation would lead to a violation of Bredt's Rule.

Spectroscopic and Advanced Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-Bromo-4-pentylbicyclo[2.2.2]octane, providing detailed information about the carbon skeleton, proton environments, and their connectivity.

Comprehensive ¹H NMR and ¹³C NMR Chemical Shift Analysis

While specific experimental data for this compound is not widely published, a detailed analysis of its expected ¹H and ¹³C NMR spectra can be predicted based on the well-established chemical shifts of the bicyclo[2.2.2]octane framework and the known effects of alkyl and bromo substituents.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the pentyl group and the bicyclic cage. The methyl protons of the pentyl group would appear as a triplet at approximately 0.9 ppm. The methylene (B1212753) protons of the pentyl chain would produce multiplets in the range of 1.2-1.5 ppm. The protons on the bicyclo[2.2.2]octane skeleton would likely appear as complex multiplets further downfield.

The ¹³C NMR spectrum provides a map of the carbon framework. The bridgehead carbon atom bonded to the bromine (C1) is expected to be significantly deshielded, with a chemical shift in the range of 60-70 ppm. The other bridgehead carbon (C4), substituted with the pentyl group, would also be downfield, but to a lesser extent. The carbons of the pentyl chain would resonate in the typical aliphatic region (14-40 ppm).

Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Bicyclic CH₂1.6 - 2.0m
Pentyl CH₂ (α to cage)1.4 - 1.6m
Pentyl (CH₂)₃1.2 - 1.4m
Pentyl CH₃~0.9t

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C1 (C-Br)60 - 70
C4 (C-pentyl)35 - 45
Bicyclic CH₂25 - 35
Pentyl CH₂ (α to cage)30 - 40
Pentyl CH₂22 - 32
Pentyl CH₂22 - 32
Pentyl CH₂22 - 32
Pentyl CH₃~14

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network, allowing for the tracing of proton connectivity within the pentyl chain and throughout the bicyclic system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C atoms, enabling the unambiguous assignment of each proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between ¹H and ¹³C atoms. This would be crucial for confirming the attachment of the pentyl group to the C4 bridgehead and the bromine to the C1 bridgehead.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity of protons. For a rigid bicyclic system like this, NOESY can provide valuable information about the stereochemical arrangement of the substituents and the conformation of the molecule.

The structural elucidation of various bicyclo[2.2.2]octane derivatives has been successfully achieved using these 2D NMR techniques, highlighting their power in analyzing complex, rigid ring systems. nih.govlu.se

Advanced NMR Experiments for Conformational Studies

The bicyclo[2.2.2]octane cage is a rigid structure, but the pentyl side chain possesses conformational flexibility. Advanced NMR experiments, such as variable temperature (VT) NMR studies, could provide insights into the rotational dynamics of the pentyl group. Solid-state NMR could also be employed to study the molecule's conformation and dynamics in the crystalline phase, as has been done for other bicyclo[2.2.2]octane-containing molecular rotors. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the molecule. This is particularly useful for identifying the presence of specific functional groups and characterizing the skeletal structure.

Characteristic Absorption Bands for C-Br and Bicyclic Skeleton

The IR and Raman spectra of this compound would be dominated by vibrations of the hydrocarbon framework.

C-H Stretching: Strong bands in the region of 2850-3000 cm⁻¹ in both IR and Raman spectra are characteristic of the C-H stretching vibrations of the methylene and methyl groups in the pentyl chain and the bicyclic skeleton.

C-H Bending: C-H bending (scissoring and rocking) vibrations would appear in the 1470-1350 cm⁻¹ region. vscht.cz

C-Br Stretching: The most diagnostic feature for this molecule would be the C-Br stretching vibration. This band is typically observed in the lower frequency region of the IR spectrum, generally between 690 and 515 cm⁻¹. libretexts.org Its exact position can be influenced by the conformation of the molecule.

Bicyclic Skeleton Vibrations: The bicyclo[2.2.2]octane cage itself has a series of characteristic skeletal vibrations (C-C stretching and bending modes) that contribute to a complex fingerprint region in the spectrum, typically below 1300 cm⁻¹. nist.gov

Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Spectroscopy
C-H Stretch (sp³)2850 - 3000IR, Raman
C-H Bend1350 - 1470IR, Raman
C-C Stretch (skeleton)800 - 1200IR, Raman
C-Br Stretch515 - 690IR

Conformational Information from Vibrational Modes

While the bicyclic core is rigid, the pentyl chain can adopt various conformations. The vibrational frequencies of certain modes, particularly those involving the C-C bonds of the pentyl group and the C-Br bond, can be sensitive to the conformational state. Computational studies, often using Density Functional Theory (DFT), can be employed to calculate the vibrational spectra for different conformers. By comparing the calculated spectra with the experimental IR and Raman data, it may be possible to deduce the preferred conformation of the pentyl group relative to the bicyclic cage. Similar computational and experimental vibrational studies have been effectively used to analyze the structure of related bicyclic molecules. researchgate.net

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound. In a typical electron ionization (EI) mass spectrum, the compound would be expected to exhibit a molecular ion peak ([M]⁺). Due to the presence of bromine, this molecular ion peak would appear as a characteristic pair of peaks of nearly equal intensity, corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br.

The fragmentation pattern in EI-MS would likely involve the loss of the bromine atom and fragmentation of the pentyl group and the bicyclic cage. Key fragmentation pathways would include the loss of a bromine radical to form a stable tertiary carbocation at the bridgehead position. Fragmentation of the pentyl chain would also be anticipated, leading to a series of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups.

Expected Fragmentation Data:

Molecular Ion [M]⁺: A pair of peaks corresponding to C₁₃H₂₃⁷⁹Br and C₁₃H₂₃⁸¹Br.

[M-Br]⁺: Loss of the bromine atom, resulting in the bicyclo[2.2.2]octylpentyl carbocation.

[M-C₅H₁₁]⁺: Loss of the pentyl group, leading to the 1-bromobicyclo[2.2.2]octane cation.

Series of Alkyl Fragments: Peaks corresponding to the fragmentation of the pentyl chain.

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion with high precision. This technique allows for the unambiguous determination of the elemental composition of the molecule. By comparing the experimentally measured exact mass to the calculated mass for the chemical formula C₁₃H₂₃Br, the molecular formula can be confirmed.

Hypothetical HRMS Data Table:

Ion FormulaCalculated Mass (amu)Measured Mass (amu)
[C₁₃H₂₃⁷⁹Br]⁺258.1038Data not available
[C₁₃H₂₃⁸¹Br]⁺260.0917Data not available

Note: The measured mass data is not available in published literature and is presented here for illustrative purposes.

Tandem mass spectrometry (MS/MS) would provide further structural confirmation by analyzing the fragmentation of a selected precursor ion, typically the molecular ion. In an MS/MS experiment, the [M]⁺ ion of this compound would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions would be analyzed, providing detailed information about the connectivity of the atoms within the molecule. This technique would help to confirm the presence of the pentyl group and the bicyclo[2.2.2]octane core, and the position of the bromine atom.

X-ray Crystallography for Solid-State Structure Determination (if crystalline form is accessible)

X-ray crystallography would confirm the rigid bicyclo[2.2.2]octane cage structure. It would also reveal the conformation of the pentyl group attached to the C4 position. While this compound itself is achiral, crystallographic analysis of chiral derivatives could be used to determine the absolute configuration.

The analysis of the crystal packing would reveal any significant intermolecular interactions, such as van der Waals forces and potential weak halogen bonding (C-Br···Br or C-Br···H interactions), which govern the arrangement of the molecules in the crystal lattice. Understanding these interactions is crucial for comprehending the solid-state properties of the compound. To date, no published crystal structure for this compound is available.

Computational and Theoretical Chemistry Studies of 1 Bromo 4 Pentylbicyclo 2.2.2 Octane

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are instrumental in elucidating the three-dimensional structure and electronic properties of 1-bromo-4-pentylbicyclo[2.2.2]octane. These calculations typically employ methods like DFT with a suitable basis set (e.g., B3LYP/6-311++G**) to solve the electronic Schrödinger equation, yielding valuable information about the molecule's behavior.

Optimization of Ground State Conformations

The bicyclo[2.2.2]octane cage is a rigid structure, but the presence of a flexible pentyl group at the C4 bridgehead position introduces multiple possible conformations. Computational geometry optimization is used to locate the stable arrangements of the atoms, corresponding to minima on the potential energy surface.

The primary conformational flexibility arises from the rotation around the C-C single bonds of the pentyl chain. The most stable conformers are expected to be those that minimize steric hindrance. This typically involves an extended, anti-periplanar arrangement of the pentyl chain to reduce gauche interactions. The orientation of the pentyl group relative to the bicyclic cage is also a key factor. Due to the steric bulk of the bicyclo[2.2.2]octane framework, the pentyl chain will orient itself to minimize interactions with the ethylene bridges of the cage.

Table 1: Calculated Relative Energies of this compound Conformers

ConformerDescriptionRelative Energy (kcal/mol)
A Anti-periplanar pentyl chain0.00
B Gauche interaction in pentyl chain+0.85
C Steric clash with bicyclic cage+2.50

Note: The data in this table is hypothetical and intended for illustrative purposes based on known principles of conformational analysis.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

Following geometry optimization, a detailed analysis of the molecule's structural parameters can be performed. The rigid bicyclo[2.2.2]octane core is expected to have C-C bond lengths and C-C-C bond angles close to those of the parent hydrocarbon. However, substitution at the bridgehead positions (C1 and C4) will induce minor distortions.

The C1-Br bond length is a key parameter, and its value will be influenced by the electronic effects of the pentyl group. The C4-C(pentyl) bond length will be typical for a C(sp³)-C(sp³) single bond. The bond angles around the bridgehead carbons (C1 and C4) are expected to deviate slightly from the ideal tetrahedral angle of 109.5° due to the constraints of the bicyclic system. The torsional angles within the pentyl chain will define its conformation, with values around 180° for the most stable anti-periplanar arrangement.

Table 2: Selected Optimized Geometrical Parameters for the Most Stable Conformer of this compound

ParameterAtom(s) InvolvedCalculated Value
Bond Length C1 – Br1.96 Å
C4 – C(pentyl)1.54 Å
C1 – C21.55 Å
Bond Angle Br – C1 – C2108.5°
C(pentyl) – C4 – C5108.7°
C2 – C1 – C8109.8°
Torsional Angle C3-C4-C(p1)-C(p2)179.5°

Note: The data in this table is hypothetical and based on typical values for similar chemical environments.

Electron Density Distribution and Electrostatic Potentials

The distribution of electrons within the molecule determines its polarity and reactivity. The electronegative bromine atom will draw electron density away from the C1 bridgehead carbon, creating a polar C-Br bond and a significant dipole moment. The pentyl group, being an alkyl group, is generally considered to be weakly electron-donating.

An electrostatic potential map would visually represent the charge distribution. A region of negative electrostatic potential (typically colored red) would be expected around the bromine atom, indicating a region of high electron density and a likely site for electrophilic attack. Conversely, a region of positive electrostatic potential (typically colored blue) would be located around the C1 carbon and the hydrogen atoms, indicating electron-deficient areas.

Energetic Analysis of Reactivity and Reaction Intermediates

Computational methods can also be used to explore the reactivity of this compound by examining the stability of potential reaction intermediates.

Stability of Potential Carbocation Intermediates

A key reaction pathway for alkyl halides is solvolysis, which proceeds through a carbocation intermediate. In the case of this compound, the departure of the bromide ion would lead to the formation of a bridgehead carbocation at the C1 position.

Bridgehead carbocations are known to be less stable than their acyclic counterparts due to the geometric constraints of the bicyclic system, which prevent the carbocation from adopting the ideal planar geometry. However, the bicyclo[2.2.2]octane system is more flexible than smaller bicyclic systems like bicyclo[2.2.1]heptane, making the formation of a bridgehead carbocation more feasible.

Computational studies can quantify the stability of the 1-pentylbicyclo[2.2.2]octan-4-yl cation relative to other carbocations. The presence of the electron-donating pentyl group at the C4 position is expected to have a stabilizing effect on the carbocation at C1 through inductive effects transmitted through the bicyclic framework.

Table 3: Calculated Relative Stabilities of Bicyclic Carbocations

CarbocationRelative Energy (kcal/mol)
1-Bicyclo[2.2.2]octyl cation0.0
1-Pentylbicyclo[2.2.2]octan-4-yl cation -2.1
1-Bicyclo[2.2.1]heptyl cation+10.5
tert-Butyl cation-6.7

Note: The data in this table is hypothetical and illustrates the expected trends in carbocation stability.

Conformational Energy Landscape

The conformational energy landscape of the pentyl group can be explored by systematically rotating around the C-C single bonds and calculating the energy at each step. This analysis would reveal the energy barriers between different conformers. The results would likely show that while the fully extended anti-periplanar conformation is the global minimum, several other gauche conformers are accessible at room temperature, lying only slightly higher in energy. The energy barriers for rotation are expected to be in the range of 3-5 kcal/mol, which is typical for C-C bond rotation in alkanes. This flexibility of the pentyl chain could play a role in how the molecule interacts with other molecules or surfaces.

Transition State Theory and Reaction Pathway Elucidation for this compound

Transition state theory is a fundamental concept in chemical kinetics that describes the rates of elementary chemical reactions. It posits the existence of a transient, high-energy state known as the transition state, which lies on the reaction coordinate between the reactants and products. For this compound, a tertiary bridgehead halide, the elucidation of reaction pathways for substitution and elimination reactions is of significant interest. Due to the rigid bicyclic structure, the carbocation intermediate that would form upon departure of the bromide ion is located at a bridgehead carbon. This structural feature has profound implications for its reactivity.

Identification of Transition States for Substitution and Elimination Reactions

Computational chemistry provides powerful tools to identify and characterize the transition states for various reaction mechanisms. For this compound, the primary competing reactions are unimolecular substitution (S(_N)1) and unimolecular elimination (E1).

S(_N)1 Reaction: The S(_N)1 mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. The first and rate-determining step is the cleavage of the carbon-bromine bond to form a bridgehead carbocation and a bromide ion. The transition state for this step involves the elongation of the C-Br bond. Due to the bicyclic structure, the resulting carbocation cannot achieve the ideal trigonal planar geometry, leading to significant ring strain. Computational methods can locate this transition state by searching for a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the C-Br bond stretching.

E1 Reaction: The E1 mechanism also proceeds through the same initial carbocation formation as the S(_N)1 reaction. Following the formation of the bridgehead carbocation, a weak base abstracts a proton from an adjacent carbon to form an alkene. The transition state for the second step involves the approach of the base and the simultaneous elongation of the C-H bond. For this compound, elimination would lead to the formation of a double bond within the bicyclic system, which is highly unfavorable due to Bredt's rule. This rule states that a double bond cannot be formed at a bridgehead carbon of a small bicyclic system because it would introduce excessive angle strain. Computational studies can quantify the high energy of the transition state for this elimination pathway, confirming its disfavored nature.

Reaction TypeKey Features of the Transition StateComputational Identification
S(_N)1 Elongated C-Br bond, near-sp² hybridization at the bridgehead carbon (strained).Search for a first-order saddle point with one imaginary frequency corresponding to C-Br stretching.
E1 Formation of a strained bridgehead carbocation followed by proton abstraction.High-energy transition state for proton abstraction leading to a highly strained bridgehead alkene.

Calculation of Activation Energies and Reaction Rates

Once the transition states are identified, their energies can be calculated relative to the ground state of the reactants. This energy difference is the activation energy (), a critical parameter in determining the reaction rate. The Arrhenius equation and Eyring equation relate the activation energy to the rate constant of the reaction.

For this compound, computational calculations would predict a significant activation energy for the formation of the bridgehead carbocation due to the inherent strain in this intermediate. The presence of the electron-donating pentyl group at the C4 position can have a modest stabilizing effect on the developing positive charge at the C1 bridgehead through inductive effects transmitted through the carbon framework nih.govd-nb.info. However, this effect is generally not sufficient to overcome the substantial strain energy of the bridgehead carbocation.

The rate of the S(_N)1 reaction is primarily dependent on the stability of the carbocation intermediate. For bridgehead systems, this stability is severely compromised. Consequently, the activation energy for the S(_N)1 reaction of this compound is expected to be high, resulting in a slow reaction rate compared to non-bridgehead tertiary halides. The activation energy for the subsequent E1 pathway would be even higher due to the violation of Bredt's rule, making this pathway kinetically insignificant under normal conditions.

ParameterS(_N)1 ReactionE1 Reaction
Activation Energy () High, due to strained bridgehead carbocation formation.Very high, due to the formation of a highly strained bridgehead alkene.
Reaction Rate Slow, significantly slower than for acyclic tertiary halides.Extremely slow, generally not observed.

Density Functional Theory (DFT) Applications in Predicting Reactivity and Spectroscopy

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry to investigate the electronic structure of molecules. For this compound, DFT calculations can provide valuable insights into its reactivity and spectroscopic properties.

DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to optimize the geometry of the molecule and calculate various electronic properties nih.govd-nb.info. These properties help in understanding the molecule's reactivity. For instance, the calculated atomic charges can indicate the electrophilicity of the bridgehead carbon attached to the bromine atom. The energies of the frontier molecular orbitals (HOMO and LUMO) are also important indicators of reactivity.

Furthermore, DFT calculations are instrumental in predicting vibrational spectra (infrared and Raman). By calculating the vibrational frequencies, one can assign the experimentally observed spectral bands to specific molecular motions researchgate.netresearchgate.net. For this compound, DFT can predict the characteristic stretching frequency of the C-Br bond and the various C-H and C-C stretching and bending modes of the bicyclic framework and the pentyl chain.

Molecular Dynamics Simulations for Conformational Sampling and Solvation Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time nih.gov. For a semi-rigid molecule like this compound, MD simulations can be particularly useful for exploring the conformational flexibility of the pentyl side chain and for understanding the effects of the solvent on the molecule's behavior.

The bicyclo[2.2.2]octane core is rigid, but the pentyl group can adopt various conformations. MD simulations can sample these different conformations by integrating Newton's equations of motion, providing a picture of the conformational landscape of the molecule at a given temperature ucr.edu. This is important for understanding how the orientation of the pentyl group might influence the molecule's reactivity or its interactions with its environment.

Solvation plays a crucial role in chemical reactions, particularly for reactions involving charged intermediates like the S(_N)1 reaction. MD simulations with explicit solvent molecules can model the solvation shell around this compound. These simulations can reveal how solvent molecules arrange themselves around the solute and how they stabilize the transition state and the carbocation intermediate through intermolecular interactions nih.gov. This detailed understanding of solvation effects is essential for accurately predicting reaction rates in solution.

Computational MethodApplication to this compound
Transition State Theory Elucidation of S(_N)1 and E1 reaction pathways and identification of high-energy bridgehead transition states.
Density Functional Theory (DFT) Prediction of reactivity through electronic structure analysis and simulation of IR and Raman spectra.
Molecular Dynamics (MD) Exploration of the conformational flexibility of the pentyl group and modeling of solvation effects on reactivity.

Advanced Research Directions and Potential Applications in Chemical Design

1-Bromo-4-pentylbicyclo[2.2.2]octane as a Rigid Scaffold in Synthetic Methodologies

The BCO core is prized in synthetic chemistry for its role as a rigid, non-conjugated linker. researchgate.net Unlike flexible aliphatic chains or planar aromatic rings, the BCO cage maintains a fixed distance and orientation between its 1- and 4-positions. This structural rigidity is invaluable for constructing molecules where precise spatial arrangement is critical. In this compound, the bromo group serves as a versatile anchor point for chemical elaboration, while the pentyl chain enhances solubility in organic solvents, facilitating its use in a wide range of reactions. The BCO scaffold is increasingly seen as a three-dimensional bioisostere for para-substituted phenyl rings, offering a way to improve physicochemical properties like solubility while maintaining pharmacological efficacy. pharmablock.com

The bridgehead bromide of this compound is a key functional group that enables the synthesis of a vast library of new derivatives. This position is amenable to a variety of transformations, allowing chemists to append new functionalities and build more complex structures. Methodologies for creating diverse BCO derivatives are well-established, often starting from functionalized precursors. google.comrsc.orgacs.org

Key synthetic transformations include:

Nucleophilic Substitution: The bromide can be displaced by a range of nucleophiles to introduce new heteroatoms.

Metal-Halogen Exchange: Treatment with organolithium reagents can generate a bridgehead carbanion, which can then react with various electrophiles.

Cross-Coupling Reactions: The bromo group is an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille), enabling the formation of C-C bonds and the connection of the BCO scaffold to aryl, alkynyl, or other organic fragments. A related compound, 1-iodo-4-pentylbicyclo[2.2.2]octane, has been used in coupling reactions with carboranylmetals. vanderbilt.edu

The following table illustrates potential synthetic pathways starting from this compound to generate novel derivatives.

Reaction TypeReagentsProduct Class
Suzuki CouplingArylboronic acid, Pd catalyst, Base1-Aryl-4-pentylbicyclo[2.2.2]octane
Sonogashira CouplingTerminal alkyne, Pd/Cu catalysts, Base1-Alkynyl-4-pentylbicyclo[2.2.2]octane
Stille CouplingOrganostannane, Pd catalyst1-Alkenyl-4-pentylbicyclo[2.2.2]octane
Nucleophilic SubstitutionSodium azide (B81097) (NaN₃)1-Azido-4-pentylbicyclo[2.2.2]octane
Metal-Halogen Exchangen-BuLi, then CO₂4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid

These synthetic strategies allow the BCO core to be incorporated into a wide array of molecular designs, from potential pharmaceuticals to advanced materials. nih.govresearchgate.netnih.gov

The rigid, cage-like structure of the BCO framework exerts significant influence on the stereochemistry of reactions occurring on substituents attached to it. The well-defined and sterically demanding shape of the scaffold can effectively shield one face of a reactive center, forcing an incoming reagent to approach from the less hindered direction. This principle is a cornerstone of asymmetric synthesis.

For instance, if a prochiral group (like a ketone) were attached adjacent to the BCO core, the bicyclic framework would direct nucleophilic attack preferentially to one of the two faces of the carbonyl, leading to a high degree of diastereoselectivity. This strategy is employed in the synthesis of complex natural products where precise control of stereocenters is essential. The BCO ring system is a key structural feature in numerous complex indole (B1671886) alkaloids, where its formation and subsequent reactions are often highly stereocontrolled. nih.govresearchgate.netnih.gov

Exploration in Supramolecular Chemistry and Host-Guest Systems

The field of supramolecular chemistry, which focuses on non-covalent interactions, has found the BCO scaffold to be an exceptionally useful building block. Its defined shape, size, and hydrophobicity make it an ideal "guest" for various molecular "hosts."

Beyond acting as a guest, the BCO scaffold is also used as a structural element in the design of larger host molecules and molecular receptors. smolecule.com By attaching recognition motifs (e.g., hydrogen-bond donors/acceptors, aromatic surfaces) to the rigid BCO framework, chemists can create pre-organized cavities designed to bind specific guest molecules. nih.gov The rigidity of the BCO unit reduces the entropic penalty associated with binding, often leading to stronger and more selective host-guest interactions. For example, linking two BCO units can create molecular tweezers, and incorporating them into larger cyclic structures can produce sophisticated molecular receptors. acs.org

The BCO moiety is renowned for its ability to form highly stable inclusion complexes with macrocyclic hosts, particularly cucurbit[n]urils (CB[n]). The hydrophobic BCO core fits snugly within the hydrophobic cavity of cucurbit researchgate.neturil (CB researchgate.net), displacing high-energy water molecules and forming strong van der Waals interactions. This interaction is so favorable that BCO-based guests have been used to create some of the tightest-binding non-covalent host-guest complexes ever reported in aqueous solution. nih.govresearchgate.netacs.org

The pentyl group on this compound would further enhance the hydrophobic character of the molecule, promoting even stronger binding within the CB researchgate.net cavity. Research has shown that modifying the substituents on the BCO core can fine-tune the binding affinity over several orders of magnitude. nih.govchinesechemsoc.org This programmable recognition is being explored for applications such as creating switchable nanomaterials and hydrogels. chinesechemsoc.orgnih.gov

The table below, based on published data for similar BCO derivatives, showcases the exceptionally high binding affinity these guests have for cucurbit researchgate.neturil. nih.gov

Guest CompoundHostBinding Affinity (Kₐ in M⁻¹)Gibbs Free Energy (ΔG° in kcal/mol)
Bicyclo[2.2.2]octane derivative (B2)CB researchgate.net1.1 x 10⁹-13.4
Diammonium BCO derivative (B5)CB researchgate.net1.2 x 10¹⁵-20.6
Adamantane derivative (A2)CB researchgate.net4.3 x 10¹⁴-20.0
Dicationic Ferrocene derivativeCB researchgate.net1.3 x 10¹⁵-21.0

Data adapted from studies on ultra-high affinity CB researchgate.net guests to illustrate the strength of interaction. nih.govacs.org

Role in the Development of Advanced Organic Materials

The unique structural properties of the BCO unit make it a valuable component in materials science, particularly for creating liquid crystals, stable polymers, and porous materials. rsc.org

The rigid, rod-like shape of 1,4-disubstituted BCO derivatives is a desirable feature for designing liquid crystals. tandfonline.com Replacing a traditional benzene (B151609) ring with a BCO unit in a mesogen (a molecule that forms liquid crystal phases) can increase the melting and clearing points of the material. whiterose.ac.ukresearchgate.net The pentyl group in this compound is a typical alkyl tail used in liquid crystal design to promote the formation of ordered mesophases. rsc.org

In polymer chemistry, incorporating the bulky and rigid BCO scaffold into a polymer backbone can significantly enhance its properties. It can increase the glass transition temperature (Tg), improve thermal stability, and enhance mechanical strength. mdpi.com Furthermore, because the BCO unit is aliphatic, it can be used to create polymers and metal-organic frameworks (MOFs) that are more transparent to UV and visible light compared to those made with aromatic linkers. rsc.orgresearchgate.net

Precursor for Monomers with Defined Stereochemistry

The stereochemically precise and rigid nature of the bicyclo[2.2.2]octane core makes this compound an intriguing precursor for the synthesis of specialized monomers. While direct polymerization of this specific compound is not widely documented, its derivatives are utilized in creating polymers with highly controlled architectures.

The bromine atom at the C1 position can be substituted through nucleophilic substitution reactions, although these reactions are notably slower than in acyclic systems due to the steric hindrance of the cage structure. This allows for the introduction of various polymerizable functionalities with a high degree of regioselectivity. The pentyl group at the C4 position provides solubility and can influence the packing of the resulting polymer chains.

For instance, derivatives of 1,4-disubstituted bicyclo[2.2.2]octanes are employed in the synthesis of liquid crystalline materials. The rigid core acts as a mesogen, a fundamental unit of liquid crystals. By replacing the bromine with a suitable functional group, such as a cyano or ester group, and varying the length of the alkyl chain, monomers for liquid crystal polymers (LCPs) can be synthesized. The defined stereochemistry of the bicyclo[2.2.2]octane unit ensures a predictable and rigid rod-like structure, which is crucial for the formation of nematic and smectic phases.

Contribution to Rigidity and Shape Control in Macromolecular Architectures

The incorporation of the bicyclo[2.2.2]octane motif into polymer backbones significantly enhances their rigidity and thermal stability. This is a direct consequence of the constrained bicyclic structure, which restricts conformational freedom. Polymers containing this unit exhibit higher glass transition temperatures and improved mechanical properties compared to their more flexible aliphatic or aromatic counterparts.

The 1,4-disubstitution pattern of this compound provides a linear and rigid building block for macromolecular chains. When used as a comonomer in polycondensation or other polymerization reactions, it imparts a well-defined spatial orientation to the polymer backbone. This shape control is essential in the design of materials with specific functions, such as high-performance plastics, and in the construction of complex molecular architectures like molecular rods and scaffolds for supramolecular chemistry.

Table 1: Impact of Bicyclo[2.2.2]octane Core on Polymer Properties

PropertyObservationRationale
Thermal Stability Increased decomposition temperaturesThe rigid cage structure requires more energy to undergo thermal motion and degradation.
Glass Transition Temperature (Tg) Significantly higher Tg valuesRestricted bond rotation within the bicyclic unit leads to a less flexible polymer chain.
Mechanical Strength Enhanced modulus and tensile strengthThe rigid nature of the bicyclic unit prevents easy deformation of the polymer matrix.
Solubility Can be tailored by the bridgehead substituentThe alkyl chain (pentyl group) can enhance solubility in organic solvents.

Theoretical Implications for Organohalogen Chemistry within Constrained Systems

The reactivity of the bromine atom in this compound is a subject of significant theoretical interest. Bridgehead halides in bicyclic systems exhibit unique chemical behavior due to the geometric constraints imposed by the ring system.

According to Bredt's rule, the formation of a double bond at a bridgehead position is highly unfavorable in small bicyclic systems, as it would introduce excessive ring strain. This has profound implications for elimination reactions. An E2 elimination, which requires an anti-periplanar arrangement of the leaving group and a proton, is geometrically impossible for this compound.

Nucleophilic substitution reactions at the bridgehead carbon also deviate from the norms observed in acyclic systems. An S(_N)2 reaction, which proceeds through a backside attack, is completely hindered by the bicyclic framework. Therefore, any nucleophilic substitution must proceed through an S(_N)1 mechanism, involving the formation of a bridgehead carbocation.

The stability of the 1-pentylbicyclo[2.2.2]octan-1-yl carbocation is a key factor in determining the reactivity of the parent bromo compound. While it is a tertiary carbocation, its planarization is restricted by the rigid cage structure. This deviation from the ideal trigonal planar geometry of a typical carbocation leads to increased strain and, consequently, a slower rate of S(_N)1 reactions compared to analogous acyclic tertiary halides. Computational studies on the bicyclo[2.2.2]octyl cation have provided insights into its electronic structure and stability, confirming the energetic penalty associated with its non-planar geometry.

Future Research Opportunities and Challenges for Bridgehead-Substituted Bicyclo[2.2.2]octanes

The unique properties of bridgehead-substituted bicyclo[2.2.2]octanes, such as this compound, present a fertile ground for future research, albeit with certain challenges.

Opportunities:

Novel Polymer Architectures: The development of new polymerization techniques that can efficiently incorporate these rigid units could lead to novel materials with exceptional thermal and mechanical properties. This includes their use in the synthesis of polymers of intrinsic microporosity (PIMs) for gas separation and storage applications.

Medicinal Chemistry: The bicyclo[2.2.2]octane scaffold can serve as a rigid and three-dimensional bioisostere for phenyl rings in drug design. The defined spatial orientation of substituents at the bridgehead positions could allow for precise interactions with biological targets.

Molecular Electronics: The insulating nature of the saturated bicycloalkane framework makes it a candidate for use as a molecular wire insulator or as a rigid linker in the study of single-molecule conductivity. Theoretical studies have suggested that the bicyclo[2.2.2]octane motif can exhibit quantum interference effects, which could be exploited in the design of molecular electronic components.

Challenges:

Synthetic Accessibility: The synthesis of functionalized bicyclo[2.2.2]octanes can be multi-step and challenging, which may limit their widespread application. The development of more efficient and scalable synthetic routes is a crucial area for future research.

Reactivity Control: The inherent low reactivity of bridgehead positions can be a double-edged sword. While it imparts stability, it also makes further functionalization difficult. The development of novel catalytic methods to activate these positions is a significant challenge.

Characterization: The rigid and often highly symmetric nature of these molecules can sometimes complicate spectroscopic analysis and characterization.

Q & A

Q. What are the established synthetic routes for preparing 1-Bromo-4-pentylbicyclo[2.2.2]octane, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of bicyclo[2.2.2]octane derivatives typically begins with the Morita method, which involves cycloaddition of 2-methoxybuta-1,3-diene to form the bicyclic core . For bromination, the Hunsdiecker reaction or halogenation via radical pathways can be employed. Grignard alkylation is then used to introduce the pentyl group, requiring extended heating (e.g., 18 hours) to ensure complete substrate consumption . Optimization includes:

  • Temperature control : Elevated temperatures (80–100°C) for Grignard reactions to enhance reactivity.
  • Purification : Recrystallization and sublimation to achieve >95% purity .
  • Monitoring : Vapor-phase chromatography (VPC) with a 10% QF-1 column effectively separates byproducts like bicyclo[2.2.2]octane and alkylated derivatives .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substitution patterns and bicyclic scaffold integrity. For example, deshielded protons near bromine exhibit distinct splitting .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (expected m/z ≈ 272 for C13_{13}H21_{21}Br) .
  • X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding interactions in solid-state studies .
  • Vapor-Phase Chromatography (VPC) : Quantifies purity and separates isomers using polar stationary phases (e.g., QF-1) .

Advanced Research Questions

Q. How does the bicyclo[2.2.2]octane scaffold influence the reactivity of this compound in radical-mediated reactions, and what factors dictate product distribution?

Methodological Answer: The bicyclo[2.2.2]octane core stabilizes radicals through σ-π hyperconjugation, enabling unique rearrangements. For example, under radical-generating conditions (e.g., tributyltin hydride), the 1-bromo substituent forms a bicyclo[2.2.2]oct-5-en-2-yl radical, which may rearrange to a bicyclo[3.2.1]oct-6-en-2-yl radical via cyclopropylcarbinyl intermediates . Product ratios depend on:

  • Substituent Effects : Electron-withdrawing groups (e.g., Br) increase ring strain but stabilize radicals, favoring bicyclo[3.2.1] products .
  • Solvent Polarity : Nonpolar solvents (e.g., dibromomethane) reduce ionic byproducts during Hunsdiecker reactions .

Q. In pharmacological studies, how does substituting aromatic rings with bicyclo[2.2.2]octane derivatives like this compound affect target selectivity and metabolic stability?

Methodological Answer: Bicyclo[2.2.2]octane acts as a phenyl bioisostere, reducing lipophilicity (logD decreases by ~1 unit) while maintaining metabolic stability . For example:

  • Vorinostat Analogs : Replacing phenyl with 2-oxabicyclo[2.2.2]octane retains HDAC inhibition but improves solubility and reduces off-target interactions .
  • Selectivity Screening : Use radiolabeled binding assays (e.g., 3^3H-labeled substrates) to quantify affinity shifts toward targets like γ-secretase .

Q. When encountering contradictory data in the synthesis or reactivity of this compound, what methodological approaches should researchers employ to resolve discrepancies?

Methodological Answer:

  • Replicate Conditions : Ensure consistent heating durations (e.g., 18 hours for Grignard reactions) and inert atmospheres .
  • Cross-Validate Analytics : Compare NMR, MS, and VPC data across labs to identify systematic errors .
  • Computational Modeling : Density Functional Theory (DFT) studies predict radical stability and transition states, explaining divergent product ratios .

Q. How can computational modeling assist in predicting the physicochemical and pharmacological properties of this compound derivatives?

Methodological Answer:

  • logD Predictions : Tools like ACD/Labs or MarvinSuite estimate lipophilicity changes when substituting bicyclo scaffolds for aromatic rings .
  • 3D Shape Analysis : Principal Moments of Inertia (PMI) plots compare molecular geometries of bicyclo[2.2.2]octane derivatives to phenyl-containing analogs, ensuring bioisosteric fidelity .
  • Metabolic Stability : Machine learning models (e.g., Cytochrome P450 isoform predictors) identify metabolic "hotspots" for targeted modification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.